molecular formula C7H4FIO2 B1322342 3-Fluoro-4-iodobenzoic acid CAS No. 825-98-9

3-Fluoro-4-iodobenzoic acid

Cat. No.: B1322342
CAS No.: 825-98-9
M. Wt: 266.01 g/mol
InChI Key: KPMBAMKKTJSICO-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodobenzoic acid typically involves multi-step reactions starting from 3-fluorotoluene. One common method includes the following steps:

    Nitration: 3-Fluorotoluene is nitrated to form 3-fluoro-4-nitrotoluene.

    Reduction: The nitro group is reduced to an amino group, yielding 3-fluoro-4-aminotoluene.

    Diazotization: The amino group is converted to a diazonium salt.

    Iodination: The diazonium salt is treated with potassium iodide to introduce the iodine atom, forming 3-fluoro-4-iodotoluene.

    Oxidation: Finally, the methyl group is oxidized to a carboxylic acid, resulting in this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Fluoro-4-iodobenzoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. For instance, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 3-Fluoro-2-iodobenzoic acid
  • 3-Fluoro-5-iodobenzoic acid
  • 4-Fluoro-2-iodobenzoic acid

Comparison: 3-Fluoro-4-iodobenzoic acid is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This positioning can significantly affect the compound’s chemical reactivity and biological activity compared to its isomers. For example, the electronic effects of the substituents can influence the compound’s ability to participate in certain reactions or interact with biological targets .

Properties

IUPAC Name

3-fluoro-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMBAMKKTJSICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625231
Record name 3-Fluoro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-98-9
Record name 3-Fluoro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-iodobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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